2-Nitroacetaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitroacetaldehyde oxime is an organic compound characterized by the presence of both a nitro group (-NO2) and an oxime group (-C=N-OH) attached to an acetaldehyde backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Nitroacetaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of 2-nitroacetaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the oxime group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include controlling the temperature, pH, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitroacetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amino derivatives.
Substitution: Various substituted oximes.
Wissenschaftliche Forschungsanwendungen
2-Nitroacetaldehyde oxime has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It may be used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2-Nitroacetaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and enzyme inhibition. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitroacetaldehyde: Lacks the oxime group, making it less versatile in certain reactions.
Acetaldehyde oxime:
Nitroethane oxime: Similar structure but with different reactivity due to the ethane backbone.
Uniqueness
2-Nitroacetaldehyde oxime is unique due to the presence of both nitro and oxime groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
5653-21-4 |
---|---|
Molekularformel |
C2H4N2O3 |
Molekulargewicht |
104.07 g/mol |
IUPAC-Name |
N-(2-nitroethylidene)hydroxylamine |
InChI |
InChI=1S/C2H4N2O3/c5-3-1-2-4(6)7/h1,5H,2H2 |
InChI-Schlüssel |
FYFYCAVDUPOEOO-UHFFFAOYSA-N |
Isomerische SMILES |
C(/C=N/O)[N+](=O)[O-] |
Kanonische SMILES |
C(C=NO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.